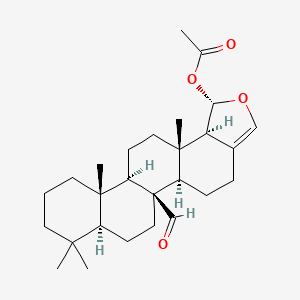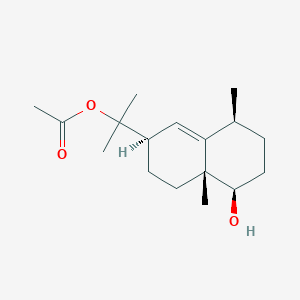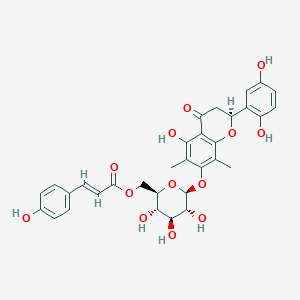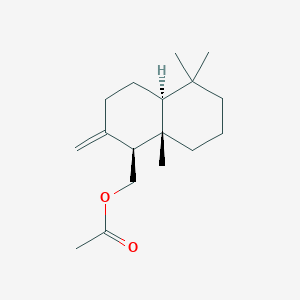
Albicanyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Albicanyl acetate is a natural product found in Cadlina luteomarginata, Dryopteris fragrans, and Bazzania japonica with data available.
Scientific Research Applications
Biologically Active Drimanes Synthesis Albicanyl acetate is a potent fish antifeedant and is synthesized from sclareol. This synthesis is important in the creation of biologically active drimanes, which have applications in various biological and ecological studies (Barrero et al., 1994).
Antifeedant, Antitumor, and Antimicrobial Properties Research has tested albicanyl acetate for its antifeedant, antitumor, and antimicrobial properties. Its synthesis from sclareol and its biological activities highlight its potential in pharmacological and ecological research (Barrero et al., 1995).
Biosynthesis in Marine Molluscs Albicanyl acetate is a major biosynthetic product of the nudibranch Cadlina luteomarginata. Studies on its biosynthesis provide insights into the defensive compound production in marine organisms and their adaptation to different geographical regions (Kubanek et al., 2000).
Enzymatic Synthesis and Natural Product Formation The enzymatic synthesis of albicanyl acetate using lipase has been explored. This research is significant in understanding the natural product formation and potential applications in green chemistry (Akita et al., 2000).
Total Synthesis for Biologically Active Compounds Research on the total synthesis of albicanyl acetate offers valuable insights into developing efficient synthesis methods for biologically active compounds, particularly in the field of medicinal chemistry (Shishido et al., 1990).
Stable Isotope Studies in Metabolite Synthesis Stable isotope incorporation studies have been used to investigate the biosynthesis of albicanyl acetate. This research contributes to understanding the metabolic pathways and biosynthetic processes in marine organisms (Kubanek et al., 1997).
Synthesis from Optically Active Intermediates Synthesizing albicanyl acetate from optically active intermediates demonstrates advancements in stereoselective synthesis, important for developing pharmaceuticals and complex organic molecules (Toshima et al., 2001).
Enzymatic Transesterification in Synthesis Enzymatic transesterification has been used in synthesizing albicanyl acetate, highlighting its role in developing eco-friendly and efficient synthesis methods for complex organic compounds (Anilkumar et al., 2000).
properties
Product Name |
Albicanyl acetate |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl acetate |
InChI |
InChI=1S/C17H28O2/c1-12-7-8-15-16(3,4)9-6-10-17(15,5)14(12)11-19-13(2)18/h14-15H,1,6-11H2,2-5H3/t14-,15-,17+/m0/s1 |
InChI Key |
GQKPZEYFVCLAHT-YQQAZPJKSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
Canonical SMILES |
CC(=O)OCC1C(=C)CCC2C1(CCCC2(C)C)C |
synonyms |
albicanyl acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



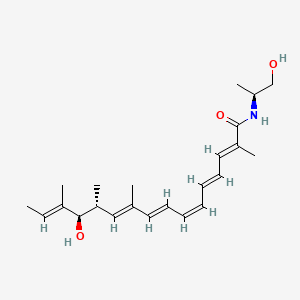

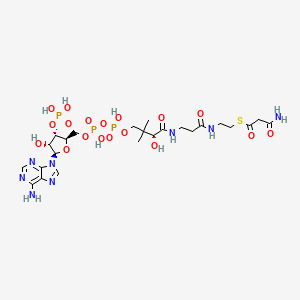
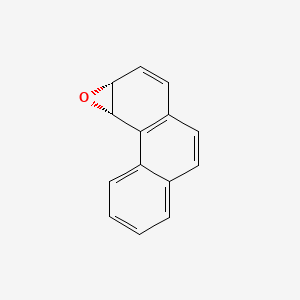

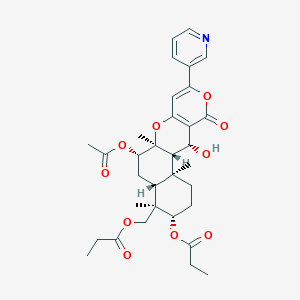
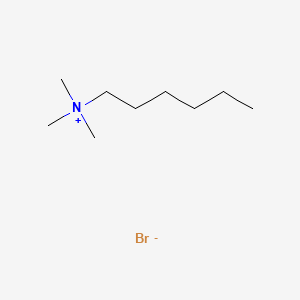
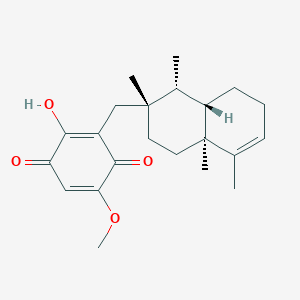
![(11E,17E)-15-[(E)-9-[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-ethyl-3,7-dihydroxy-8-methyldodec-4-en-2-yl]-3-[(2R,3R,4S,5R,6R)-4-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-12-ethyl-1,7,9,19,23,25,29,30-octahydroxy-4,18,20,24-tetramethyl-21-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14,31-dioxabicyclo[25.3.1]hentriaconta-11,17-dien-13-one](/img/structure/B1246667.png)
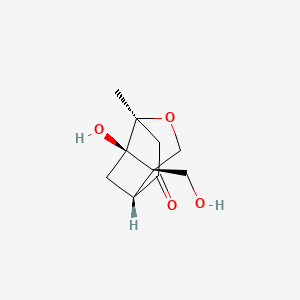
![2-{[3-(Aminomethyl)-2-(2-Methylpropyl)-1-Oxo-4-Phenyl-1,2-Dihydroisoquinolin-6-Yl]oxy}acetamide](/img/structure/B1246671.png)
